molecular formula C9H17NO4S B3328355 N-Acetyl-5-(3-hydroxybutyl)-L-cysteine CAS No. 45159-41-9

N-Acetyl-5-(3-hydroxybutyl)-L-cysteine

Cat. No.: B3328355
CAS No.: 45159-41-9
M. Wt: 235.30 g/mol
InChI Key: OGVOFSHWCPHKOO-XDKWHASVSA-N
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Description

N-Acetyl-5-(3-hydroxybutyl)-L-cysteine: is a synthetic derivative of the naturally occurring amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a 3-hydroxybutyl group attached to the sulfur atom of the cysteine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-5-(3-hydroxybutyl)-L-cysteine typically involves the following steps:

    Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride under controlled conditions to introduce the acetyl group.

    Addition of 3-hydroxybutyl group: The acetylated cysteine is then reacted with 3-hydroxybutyl bromide in the presence of a base such as sodium hydroxide to attach the 3-hydroxybutyl group to the sulfur atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Acetyl-5-(3-hydroxybutyl)-L-cysteine can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The 3-hydroxybutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-Acetyl-5-(3-hydroxybutyl)-L-cysteine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential role in cellular processes involving cysteine metabolism. It may also serve as a precursor for the synthesis of biologically active peptides and proteins.

Medicine: this compound is investigated for its potential therapeutic applications, including its antioxidant properties and its ability to modulate cellular redox states

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Acetyl-5-(3-hydroxybutyl)-L-cysteine involves its interaction with cellular thiol groups and redox-active molecules. The acetyl group may enhance its stability and bioavailability, while the hydroxybutyl group may influence its reactivity and interactions with biological targets. The compound may modulate cellular redox states by acting as an antioxidant or by participating in redox cycling reactions.

Comparison with Similar Compounds

    N-Acetyl-L-cysteine: Similar structure but lacks the 3-hydroxybutyl group.

    L-cysteine: The parent amino acid without any modifications.

    N-Acetyl-5-(3-hydroxypropyl)-L-cysteine: Similar structure but with a 3-hydroxypropyl group instead of a 3-hydroxybutyl group.

Uniqueness: N-Acetyl-5-(3-hydroxybutyl)-L-cysteine is unique due to the presence of both acetyl and 3-hydroxybutyl groups, which confer distinct chemical and biological properties. The hydroxybutyl group may enhance its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

(2R)-2-acetamido-3-(3-hydroxybutylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-6(11)3-4-15-5-8(9(13)14)10-7(2)12/h6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t6?,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVOFSHWCPHKOO-XDKWHASVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSCC(C(=O)O)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCSC[C@@H](C(=O)O)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282935
Record name N-Acetyl-S-(3-hydroxybutyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45159-41-9
Record name N-Acetyl-S-(3-hydroxybutyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45159-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, N-acetyl-5-(3-hydroxybutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045159419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-S-(3-hydroxybutyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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